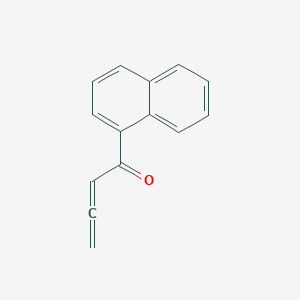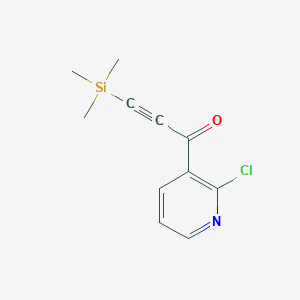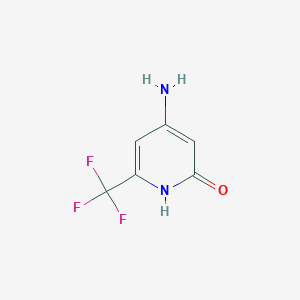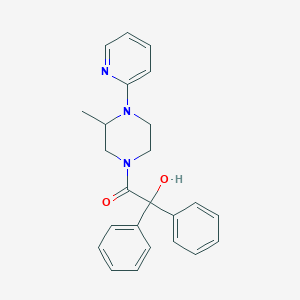
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a hydroxyl group, a piperazine ring, and a diphenylethanone moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the hydroxyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring and pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Substituted naphthyridinone compounds: These compounds share structural similarities and are known for their T cell activation and anti-tumor activities.
Bicyclic heteroaryl substituted compounds: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
What sets 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone apart is its unique combination of functional groups and structural features
Propiedades
Número CAS |
6624-13-1 |
|---|---|
Fórmula molecular |
C24H25N3O2 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3 |
Clave InChI |
UFAJFMHSGHTVER-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


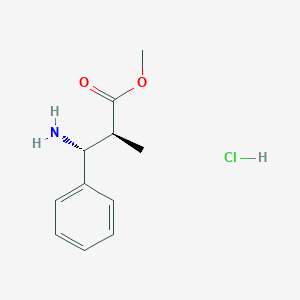

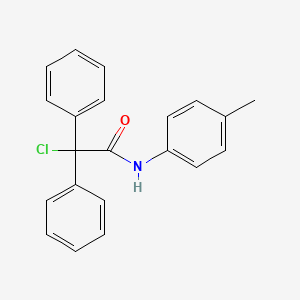
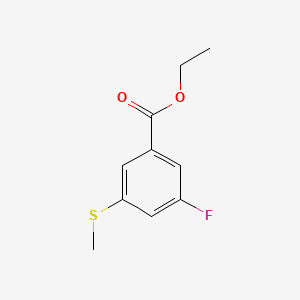
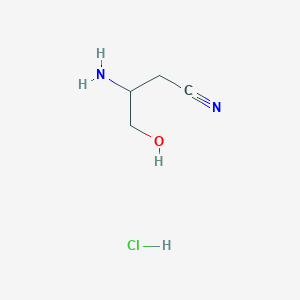
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
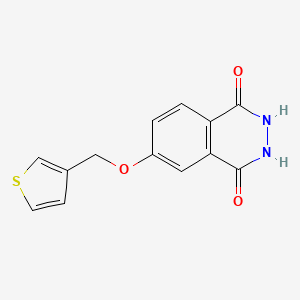
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)

